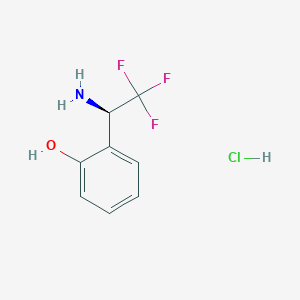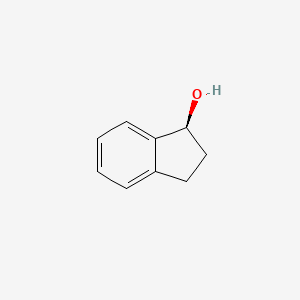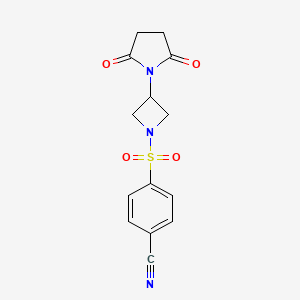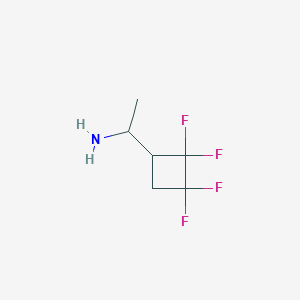![molecular formula C19H21N5OS B2546976 6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2097913-09-0](/img/structure/B2546976.png)
6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is not directly discussed in the provided papers. However, the papers do provide insights into the biological activity of structurally related compounds, which can be used to infer potential properties and activities of the compound . For instance, cyclopropyl-containing compounds have been evaluated for their inhibitory activity against enzymes such as topoisomerase II and have been found to exhibit biological activity in this context .
Synthesis Analysis
The synthesis of cyclopropyl derivatives typically involves strategies such as the Peterson methylenation or cyclopropanation transformation, as mentioned in the synthesis of 1,1-cyclopropylidene isosteres . These methods are often chosen for their ability to introduce the cyclopropyl group into a molecule, which can significantly alter the compound's biological activity.
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered cyclopropyl ring, which can impart unique steric and electronic properties to the molecule. The presence of this ring can influence the overall shape of the molecule and its ability to interact with biological targets, such as enzymes .
Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo various chemical reactions, often related to the reactivity of the cyclopropyl ring. The ring can participate in reactions that lead to the opening of the three-membered ring or its transformation into other functional groups. The reactivity of these compounds can be influenced by substituents on the cyclopropyl ring and other parts of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl derivatives are influenced by the presence of the cyclopropyl ring and other substituents. These properties include solubility, melting point, and stability, which are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The steric demands of the cyclopropyl group can also affect the compound's ability to interact with its biological targets .
科学的研究の応用
Physicochemical Properties and Antimicrobial Activity
A study by Candia et al. (2017) investigated the physicochemical properties and antimicrobial activity of spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives, emphasizing their moderate and selective activity against Gram-positive bacteria strains. The implications of physicochemical properties in modulating antimicrobial activity and cytotoxicity were discussed, highlighting the importance of these characteristics in drug development (Candia et al., 2017).
Synthesis and Characterization
Another study focused on the synthesis, characterization, and antimicrobial activity of substituted tricyclic compounds: 5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines, demonstrating significant anti-bacterial and anti-fungal activities of these synthesized compounds (Mittal et al., 2011). This research contributes to the growing body of knowledge on the synthetic routes and potential applications of thienopyrimidinone derivatives in medicinal chemistry (Mittal et al., 2011).
Antimicrobial and Antiviral Evaluation
El-Sherbeny et al. (1995) synthesized a series of 2-substituted amino-3-aminocyclopenteno or cyclohexeno[b]thieno[2,3-d]-3,4-dihydropyrimidin-4-ones and evaluated their antimicrobial, antiviral, and cytotoxic activities. Some compounds exhibited promising activity, indicating their potential as bioactive molecules for further drug development (El-Sherbeny et al., 1995).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) explored the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing that many of these compounds have good analgesic and antiparkinsonian activities. This study suggests the potential of thienopyrimidinone derivatives in the development of new therapies for pain and Parkinson's disease (Amr et al., 2008).
特性
IUPAC Name |
6-cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17-9-16(14-1-2-14)22-12-24(17)10-13-3-6-23(7-4-13)19-18-15(5-8-26-18)20-11-21-19/h5,8-9,11-14H,1-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJUDZLBDMIQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

